molecular formula C10H11N3 B1521695 2-Amino-1-cyclopropylbenzimidazole CAS No. 945021-19-2

2-Amino-1-cyclopropylbenzimidazole

Cat. No. B1521695
CAS RN: 945021-19-2
M. Wt: 173.21 g/mol
InChI Key: ZHOYGOVZAALSPT-UHFFFAOYSA-N
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Description

“2-Amino-1-cyclopropylbenzimidazole” (CAS# 945021-19-2) is a research chemical with the molecular formula C10H11N3 . It has a molecular weight of 173.21 and its IUPAC name is 1-cyclopropylbenzimidazol-2-amine .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “2-Amino-1-cyclopropylbenzimidazole”, can be accelerated by nucleophilic addition to protonated carboxylic acids . This process involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-cyclopropylbenzimidazole” includes a benzimidazole ring fused with a cyclopropyl group and an amino group . The Canonical SMILES representation is C1CC1N2C3=CC=CC=C3N=C2N .


Chemical Reactions Analysis

Benzimidazole derivatives, such as “2-Amino-1-cyclopropylbenzimidazole”, can undergo various chemical reactions. For instance, they can participate in accelerated microdroplet synthesis involving nucleophilic addition to protonated carboxylic acids . The intermediate arylamides formed in this process can dehydrate to give benzimidazoles in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

“2-Amino-1-cyclopropylbenzimidazole” has a molecular weight of 173.21 and a molecular formula of C10H11N3 . Its boiling point is 385.1±25.0 ℃ (760 mmHg), and it has a density of 1.44±0.1 g/cm 3 (20 ℃, 760 mmHg) .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole and its derivatives are significant due to their presence in numerous FDA-approved pharmaceuticals. 2-Amino-1-cyclopropylbenzimidazole serves as a precursor in the synthesis of various benzimidazole derivatives. These derivatives are synthesized through oxidative coupling of primary amines, which is a key step in constructing the benzimidazole molecular framework . This process is crucial for developing new drugs with benzimidazole as the core structure.

Antimicrobial Agents

The antimicrobial potential of benzimidazole derivatives, including those derived from 2-Amino-1-cyclopropylbenzimidazole , has been extensively studied. These compounds exhibit promising activity against selected Gram-negative and positive bacterial and fungal species . Their mode of action often involves competition with purines, leading to the inhibition of nucleic acids and protein synthesis in microbial cells.

Anticancer Activity

Benzimidazole derivatives have shown potential in anticancer therapy. They have been evaluated for their antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cells. Some derivatives of 2-Amino-1-cyclopropylbenzimidazole have exhibited activity that is more potent than standard drugs like 5-fluorouracil . This highlights their potential as chemotherapeutic agents with reduced toxic effects.

Development of Chemotherapeutic Agents

The urgent need for new chemotherapeutic agents has led to the exploration of benzimidazole derivatives as candidates. 2-Amino-1-cyclopropylbenzimidazole derivatives are being investigated for their unique mechanisms of action, which differ from existing drugs. This research is critical in the fight against antibiotic-resistant microorganisms .

Pharmaceutical Properties

Benzimidazole derivatives are known for their diverse pharmaceutical properties. The synthesis of these derivatives from 2-Amino-1-cyclopropylbenzimidazole contributes to the discovery of new drugs with varied therapeutic effects. The exploration of these properties is ongoing, with the aim of finding novel treatments for a range of diseases .

Environmental Benign Synthesis

The synthesis of benzimidazole derivatives, including those from 2-Amino-1-cyclopropylbenzimidazole , has seen advancements in environmentally benign conditions. This includes the development of catalyst-free and metal-free reactions, which are more sustainable and eco-friendly . Such green chemistry approaches are important for reducing the environmental impact of pharmaceutical manufacturing.

Safety and Hazards

“2-Amino-1-cyclopropylbenzimidazole” is harmful if swallowed . It can cause skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “2-Amino-1-cyclopropylbenzimidazole” are not mentioned in the search results, benzimidazole derivatives have been the subject of ongoing research due to their broad spectrum of bioactivities . The development of novel and potent benzimidazole-containing drugs continues to be an active and attractive topic in medicinal chemistry .

properties

IUPAC Name

1-cyclopropylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOYGOVZAALSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287835
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-cyclopropylbenzimidazole

CAS RN

945021-19-2
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945021-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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